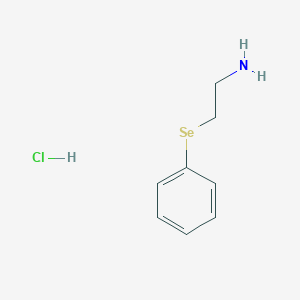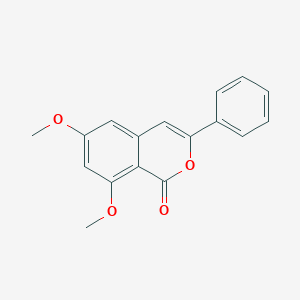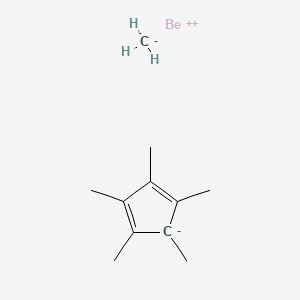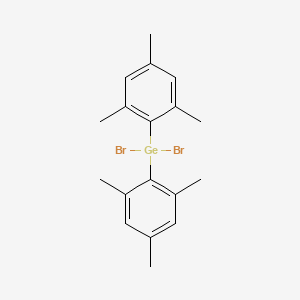
Dibromobis(2,4,6-trimethylphenyl)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by the presence of two bromine atoms and two 2,4,6-trimethylphenyl groups attached to a germanium atom
准备方法
The synthesis of dibromobis(2,4,6-trimethylphenyl)germane typically involves the reaction of germanium tetrachloride with 2,4,6-trimethylphenylmagnesium bromide in an inert atmosphere . The reaction is carried out in a suitable solvent, such as tetrahydrofuran, under controlled temperature conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the synthesis process.
化学反应分析
Dibromobis(2,4,6-trimethylphenyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions. Common reagents for these reactions include organolithium or organomagnesium compounds.
Oxidation Reactions: The germanium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of germanium oxides or hydroxides.
Reduction Reactions: The compound can be reduced to form lower oxidation state germanium species using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organogermanium compounds, while oxidation reactions produce germanium oxides.
科学研究应用
Dibromobis(2,4,6-trimethylphenyl)germane has several scientific research applications, including:
Biology: Organogermanium compounds, including this compound, are investigated for their potential biological activities, such as anticancer and antiviral properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organogermanium compounds in medicine, particularly in the development of new drugs and treatments.
Industry: The compound is used in the development of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
作用机制
The mechanism by which dibromobis(2,4,6-trimethylphenyl)germane exerts its effects is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways in biological systems. The germanium center may play a crucial role in these interactions, potentially influencing the compound’s reactivity and biological activity.
相似化合物的比较
Dibromobis(2,4,6-trimethylphenyl)germane can be compared with other similar organogermanium compounds, such as:
Dichlorobis(2,4,6-trimethylphenyl)germane: This compound has chlorine atoms instead of bromine atoms, which may result in different reactivity and properties.
Tetrakis(2,4,6-trimethylphenyl)germane: This compound has four 2,4,6-trimethylphenyl groups attached to the germanium atom, which may influence its steric and electronic properties.
Bis(2,4,6-trimethylphenyl)germanium dihydride:
属性
CAS 编号 |
106092-67-5 |
|---|---|
分子式 |
C18H22Br2Ge |
分子量 |
470.8 g/mol |
IUPAC 名称 |
dibromo-bis(2,4,6-trimethylphenyl)germane |
InChI |
InChI=1S/C18H22Br2Ge/c1-11-7-13(3)17(14(4)8-11)21(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI 键 |
HYOTUEMDKARYPP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)[Ge](C2=C(C=C(C=C2C)C)C)(Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


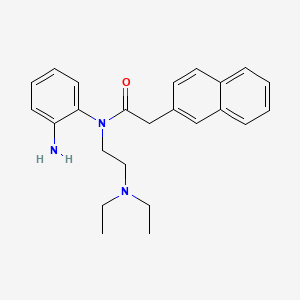
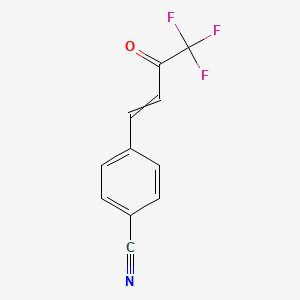
![2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole](/img/structure/B14326433.png)
![5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane](/img/structure/B14326435.png)
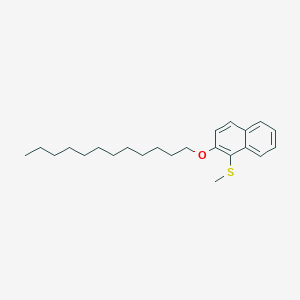

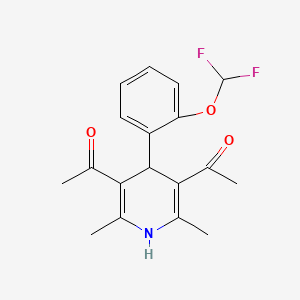

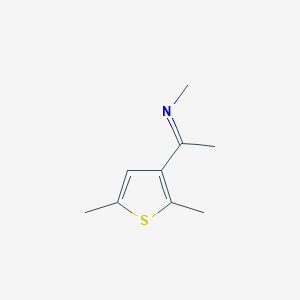
![5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-](/img/structure/B14326476.png)
